molecular formula C20H19N3O3 B14881077 2-(2-morpholino-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one

2-(2-morpholino-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one

Cat. No.: B14881077
M. Wt: 349.4 g/mol
InChI Key: WVHHUFLYVAIUAC-UHFFFAOYSA-N
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Description

2-(2-morpholino-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-morpholino-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.

    Introduction of the Naphthalen-1-yl Group: This step may involve a Friedel-Crafts acylation reaction using naphthalene and an acyl chloride derivative.

    Attachment of the Morpholino Group: This can be done through nucleophilic substitution reactions where a morpholine derivative is introduced to the pyridazinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2-morpholino-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(2-morpholino-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate conversion.

    Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.

    Pathway Involvement: Affecting various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-morpholino-2-oxoethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a naphthalen-1-yl group.

    2-(2-morpholino-2-oxoethyl)-6-(4-methylphenyl)pyridazin-3(2H)-one: Contains a 4-methylphenyl group.

Uniqueness

2-(2-morpholino-2-oxoethyl)-6-(naphthalen-1-yl)pyridazin-3(2H)-one is unique due to the presence of the naphthalen-1-yl group, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

2-(2-morpholin-4-yl-2-oxoethyl)-6-naphthalen-1-ylpyridazin-3-one

InChI

InChI=1S/C20H19N3O3/c24-19-9-8-18(17-7-3-5-15-4-1-2-6-16(15)17)21-23(19)14-20(25)22-10-12-26-13-11-22/h1-9H,10-14H2

InChI Key

WVHHUFLYVAIUAC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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